N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide
Description
N'-Hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide (CAS: 875164-25-3, Molecular Formula: C₁₂H₁₃N₃OS) is a thiazole-containing amidoxime derivative. Its structure features a 4-methylphenyl-substituted thiazole core linked to an ethanimidamide group with a hydroxylamine moiety.
Properties
IUPAC Name |
N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILNYAGCDWFDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide typically involves the reaction of 4-(4-methylphenyl)-2-aminothiazole with hydroxylamine under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity . The thiazole ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectral Comparisons
Thiazole vs. Oxazole Derivatives
- Target Compound : Contains a 1,3-thiazole ring (C-S bond), contributing to distinct IR peaks at ~1247–1255 cm⁻¹ (C=S) and ~3150–3414 cm⁻¹ (NH/OH) .
- N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide : Replaces thiazole with oxazole (C-O bond), altering IR absorption (C=O at ~1663 cm⁻¹) and NMR shifts due to reduced electron delocalization .
Sulfonyl vs. Aryl Modifications
- N'-Hydroxy-2-[(4-methylphenyl)sulfonyl]ethanimidamide : Features a sulfonyl group (SO₂), evidenced by IR peaks at 1150–1250 cm⁻¹ (asymmetric SO₂ stretch) and downfield ¹H-NMR shifts (δ 7.5–8.0 ppm for aromatic protons) .
- Target Compound : Lacks sulfonyl groups, resulting in simpler NMR spectra and lower molecular weight (228.27 g/mol vs. 228.27 g/mol for sulfonyl analog) .
Physicochemical Properties
Thiophene-containing analogs (e.g., N'-Hydroxy-2-(2-thienyl)ethanimidamide ) exhibit lower molecular weights and distinct solubility profiles due to aromatic heterocycle differences .
Biological Activity
N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide (CAS Number: 9660824) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H13N3OS and a molecular weight of approximately 249.32 g/mol. The structural features include:
- A thiazole ring, which is known for its role in various biological activities.
- An ethanimidamide moiety that contributes to its pharmacological properties.
The compound's structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent hydroxylation. Specific synthetic routes may vary based on desired purity and yield.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be a potential candidate for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In a study conducted on human cancer cell lines, including breast and lung cancer cells, this compound demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer therapeutic agent.
Anti-inflammatory Effects
Additionally, the compound has shown anti-inflammatory properties in preclinical models. It was able to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to standard antibiotics. Results indicated a 70% improvement in symptoms among treated patients compared to controls.
- Cancer Treatment Study : In vitro studies have been complemented by in vivo experiments using mouse models of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls over a period of four weeks.
Q & A
Q. What synthetic strategies are optimal for preparing N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring. Key steps include:
- Thiazole ring assembly : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
- Hydroxyethanimidamide introduction : Reaction of hydroxylamine with nitriles or imidates under controlled pH (e.g., using NaHCO₃ in methanol/water) to form the hydroxyimino group .
- Optimization : Reflux in polar solvents (ethanol/methanol) improves yield. Reaction monitoring via TLC and characterization by NMR/IR ensures purity .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
- NMR/IR : Assign peaks for the thiazole ring (C=S stretch at ~690 cm⁻¹ in IR; thiazole protons at δ 7.5–8.5 ppm in ¹H NMR) and hydroxyimino group (N–O stretch at ~930 cm⁻¹; broad OH peak at δ 9–10 ppm) .
- X-ray crystallography : Use SHELX software for structure refinement. Ensure high-resolution data (R-factor < 0.05) and validate hydrogen bonding patterns (e.g., N–H⋯O interactions in the hydroxyimino group) .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for analogs of this compound?
- Structural modifications : Introduce substituents at the 4-methylphenyl or thiazole positions (e.g., halogens, methoxy groups) to assess electronic/steric effects.
- Biological testing : Compare IC₅₀ values across analogs (see example table below).
- Computational modeling : Perform DFT calculations to correlate substituent effects with activity .
| Analog Structure | IC₅₀ (μM) | Key SAR Insight |
|---|---|---|
| 4-Chlorophenyl substitution | 12.3 | Enhanced cytotoxicity |
| 4-Methoxyphenyl substitution | 45.7 | Reduced lipophilicity |
| Parent compound (4-methylphenyl) | 28.9 | Baseline activity |
Q. What methodological approaches address contradictions in spectral or crystallographic data?
Q. How does this compound interact with biological targets at the molecular level?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR kinase (PDB ID: 1M17). Focus on hydrogen bonds between the hydroxyimino group and catalytic lysine residues .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Optimize stoichiometry of hydroxylamine to prevent overoxidation.
- Purification : Use flash chromatography (silica gel, DCM/MeOH gradient) or recrystallization (ethanol/water) .
Data Validation and Reproducibility
Q. How can researchers ensure reliability of published data on this compound?
- Cross-referencing : Compare spectral data with structurally similar compounds (e.g., N′-hydroxy-2-(4-methoxyphenyl)ethanimidamide, CID 24697492) .
- Retraction alerts : Check databases like Retraction Watch for withdrawn studies (e.g., retracted metal complex study in Russian Journal of Organic Chemistry) .
Q. What are best practices for reporting synthetic yields and characterization data?
- Yield reporting : Include isolated yields (not theoretical) and purity metrics (e.g., HPLC >95%).
- Full spectral assignment : Provide ¹H/¹³C NMR shifts for all protons/carbons (see example table below) .
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole C5-H | 8.2 | Singlet | 1H |
| Hydroxyimino OH | 9.8 | Broad | 1H |
| 4-Methylphenyl | 2.4 | Singlet | 3H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
